3-Keto Petromyzonol-24-hemisuccinate
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Overview
Description
3-Keto Petromyzonol-24-hemisuccinate is a succinic acid derivative of 3-keto petromyzonol. It is a compound with the molecular formula C28H44O7 and a molecular weight of 492.64 . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto Petromyzonol-24-hemisuccinate involves the derivatization of 3-keto petromyzonol with succinic acid. The reaction typically requires the use of organic solvents and catalysts to facilitate the esterification process. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Keto Petromyzonol-24-hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituents used .
Scientific Research Applications
3-Keto Petromyzonol-24-hemisuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Keto Petromyzonol-24-hemisuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Keto Petromyzonol: The parent compound of 3-Keto Petromyzonol-24-hemisuccinate.
Petromyzonol: Another related compound with similar structural features.
Succinic Acid Derivatives: Other compounds derived from succinic acid with varying functional groups.
Uniqueness
This compound is unique due to its specific combination of a keto group and a succinic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C28H44O7 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-[4-(7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H44O7/c1-16(5-4-12-35-25(34)9-8-24(32)33)19-6-7-20-26-21(15-23(31)28(19,20)3)27(2)11-10-18(29)13-17(27)14-22(26)30/h16-17,19-23,26,30-31H,4-15H2,1-3H3,(H,32,33) |
InChI Key |
HUZHTVOPEPKVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOC(=O)CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Origin of Product |
United States |
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